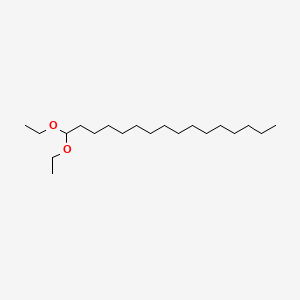

1,1-diéthoxyhexadécane

Vue d'ensemble

Description

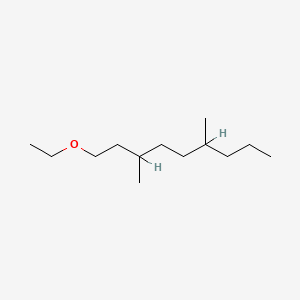

Hexadecane, 1,1-diethoxy- is a useful research compound. Its molecular formula is C20H42O2 and its molecular weight is 314.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Hexadecane, 1,1-diethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexadecane, 1,1-diethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie analytique : Étalons de calibration

1,1-diéthoxyhexadécane : est utilisé comme étalon de calibration en chromatographie en phase gazeuse (CPG) en raison de sa structure chimique stable. Il contribue à la détermination précise de mélanges complexes en fournissant un point de référence pour les temps de rétention des différents composés .

Synthèse organique : Intermédiaire

En synthèse organique, ce composé sert d'intermédiaire pour la préparation d'autres produits chimiques. Ses groupes diéthoxy peuvent être manipulés pour introduire d'autres groupes fonctionnels, ce qui contribue à la synthèse d'une large gamme de molécules organiques .

Science des matériaux : Revêtements hydrophobes

La nature hydrophobe du This compound le rend adapté à la création de revêtements hydrofuges. Ces revêtements sont particulièrement utiles pour protéger les matériaux de la dégradation liée à l'humidité .

Recherche pharmaceutique : Formulation de médicaments

Les chercheurs explorent l'utilisation du This compound dans la formulation de médicaments, en particulier dans la conception de systèmes d'administration de médicaments à base de lipides. Sa longue chaîne hydrocarbonée peut encapsuler et transporter des médicaments hydrophobes .

Tests environnementaux : Analyse des sols et des eaux

En raison de ses propriétés chimiques, le This compound est utilisé comme traceur ou marqueur dans les tests environnementaux, aidant à suivre le mouvement et la distribution des polluants dans les sols et les eaux .

Industrie alimentaire : Formulation de saveurs et de parfums

Dans l'industrie alimentaire, le This compound est impliqué dans la formulation des saveurs et des parfums. Sa structure lui permet d'impartir un parfum ou un profil gustatif spécifique à divers produits .

Biotechnologie : Milieux de culture cellulaire

Ce composé peut également trouver des applications en biotechnologie, en particulier dans la préparation de milieux de culture cellulaire où il peut agir comme source de carbone organique pour la croissance des cellules dans un environnement contrôlé .

Stockage d'énergie : Recherche sur les batteries

Dans le domaine du stockage d'énergie, le This compound fait l'objet de recherches pour son utilisation potentielle dans les systèmes de batteries. Sa structure stable pourrait contribuer au développement de batteries plus efficaces .

Mécanisme D'action

1,1-Diethoxyhexadecane, also known as Hexadecane, 1,1-diethoxy-, is a chemical compound with the molecular formula C20H42O2 . This article will cover its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Biochemical Pathways

It is known that the compound can be synthesized from ethanol through a one-pot dehydrogenation-acetalization process . This process involves the oxidative dehydrogenation of ethanol to acetaldehyde, followed by the acetalization of acetaldehyde with ethanol .

Action Environment

It is known that the synthesis of the compound from ethanol can be efficiently catalyzed under certain conditions, such as a temperature of 150°c and ambient pressure .

Propriétés

IUPAC Name |

1,1-diethoxyhexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-5-2)22-6-3/h20H,4-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURMTKBNIXEQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061083 | |

| Record name | Hexadecane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761-60-4 | |

| Record name | 1,1-Diethoxyhexadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=761-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecane, 1,1-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000761604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecane, 1,1-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butanedioic acid, sulfo-, mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester, disodium salt](/img/structure/B1616993.png)

![4-(3'-Methyl-2,2'-spirobi[2H-1-benzopyran]-7-YL)morpholine](/img/structure/B1617008.png)